![molecular formula C13H11NO4 B1227499 2-[(2-Methyl-3-furoyl)amino]benzoic acid CAS No. 29550-94-5](/img/structure/B1227499.png)

2-[(2-Methyl-3-furoyl)amino]benzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-[(2-Methyl-3-furoyl)amino]benzoic acid and related compounds involves multi-step chemical reactions. A study by Gong et al. (2023) detailed the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid, a similar compound, through a two-step reaction. This process was confirmed using spectroscopic techniques such as FTIR, NMR, and mass spectrometry, and the structures were further validated through X-ray diffraction (Gong et al., 2023).

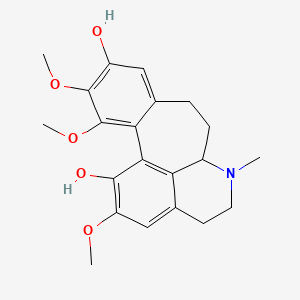

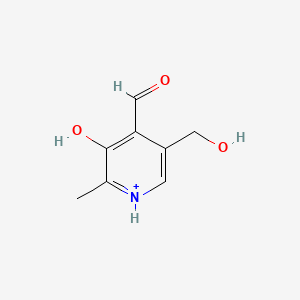

Molecular Structure Analysis

The molecular structure of furan derivatives is often analyzed using spectroscopic methods and theoretical calculations. Gong et al. (2023) performed conformational analyses using density functional theory (DFT) to understand the molecular structure. Their findings showed that the molecular structures optimized by DFT were consistent with the crystal structures determined by X-ray diffraction (Gong et al., 2023).

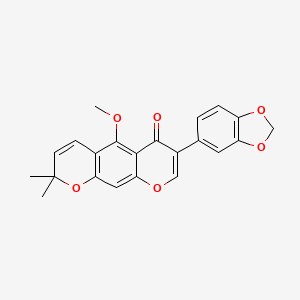

Chemical Reactions and Properties

Furan compounds, including this compound, exhibit unique chemical reactions due to their aromatic ring structure. Studies on similar compounds have shown that they undergo reactions like acid-base dissociation and azo-hydrazone tautomerism, influenced by solvent composition and pH (Baul et al., 2009) (Baul et al., 2009).

Physical Properties Analysis

The physical properties of furan derivatives, such as melting points, solubility, and crystal structure, are crucial for their applications. These properties can be determined through techniques like X-ray crystallography, as shown in studies of similar compounds (Aydın et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure. DFT calculations, as used in the study by Gong et al. (2023), provide insights into the electronic structure, which is fundamental to understanding the chemical behavior of these compounds (Gong et al., 2023).

Wissenschaftliche Forschungsanwendungen

Electrophilic Substitution Reactions:

- El’chaninov, Aleksandrov, and Illenzeer (2014) studied the electrophilic substitution reactions of compounds related to 2-[(2-Methyl-3-furoyl)amino]benzoic acid, such as 2-(2-furyl)[1,3]oxazolo[4,5-b]pyridine. They found that electrophiles entered exclusively the 5-position in the furan ring, showcasing specific reactivity patterns in these types of compounds (El’chaninov, Aleksandrov, & Illenzeer, 2014).

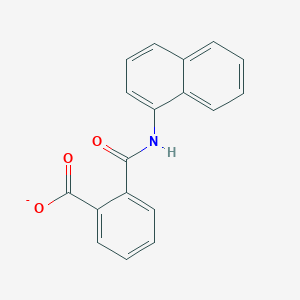

Peroxisome Proliferator-Activated Receptor Gamma (PPARgamma) Agonists:

- Research by Cobb et al. (1998) explored the structure-activity relationship in N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists, which have a structural resemblance to this compound. This research is significant for understanding the biological activity of similar compounds (Cobb et al., 1998).

Electrochemical Properties and Pseudocapacitance Performance:

- Kowsari et al. (2018) investigated the influence of different N‑benzoyl derivatives of isoleucine, including compounds structurally similar to this compound, on the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films. Their work highlighted the potential applications of such compounds in energy storage materials (Kowsari, Ehsani, Assadi, & Safari, 2018).

Polyaniline Doping:

- Amarnath and Palaniappan (2005) reported on using benzoic acid and substituted benzoic acids, including compounds similar to this compound, as dopants for polyaniline. This research contributes to the field of conductive polymers, particularly in enhancing their conductivity (Amarnath & Palaniappan, 2005).

Corrosion Inhibition:

- Yadav, Sarkar, and Purkait (2015) synthesized amino acid compounds structurally related to this compound and studied them as corrosion inhibitors for N80 steel in acidic solutions. Their work offers insights into the use of such compounds in corrosion protection (Yadav, Sarkar, & Purkait, 2015).

Synthesis of Novel Heterocyclic Derivatives:

- Mistry and Desai (2005) explored the synthesis of novel heterocyclic azlactone and imidazolinone derivatives using compounds including p-methyl benzoic acid, which is structurally related to this compound. This research contributes to the field of heterocyclic chemistry (Mistry & Desai, 2005).

Eigenschaften

IUPAC Name |

2-[(2-methylfuran-3-carbonyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-9(6-7-18-8)12(15)14-11-5-3-2-4-10(11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRZZFBPVFJTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367077 | |

| Record name | STK292702 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29550-94-5 | |

| Record name | STK292702 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-[[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]thio]-2-quinolinone](/img/structure/B1227416.png)

![2-Chloro-6-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1227419.png)

![3-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid](/img/structure/B1227420.png)

![7-[4-(2-Hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]-5-heptenoic acid](/img/structure/B1227421.png)

![1-(4-Chlorophenyl)-3-[2-(2-furanylmethyl)cyclohexyl]urea](/img/structure/B1227430.png)

![1-(2,5-Dimethyl-1-prop-2-enyl-3-pyrrolyl)-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B1227433.png)

![2-[[2-Aminooxyethyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B1227434.png)